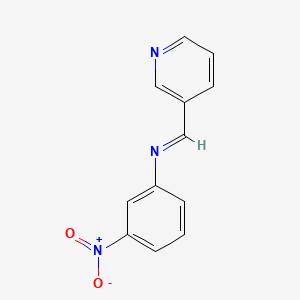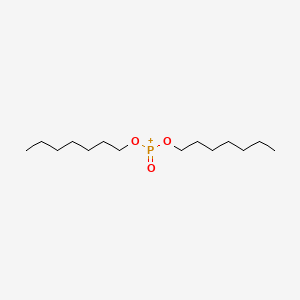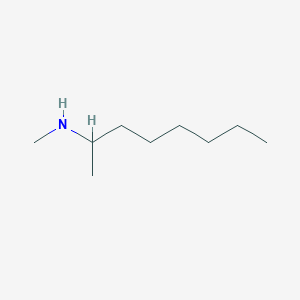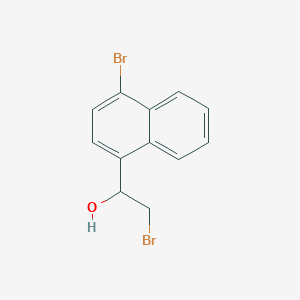
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H10Br2O. It is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and a hydroxyl group attached to an ethyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol typically involves the bromination of naphthalene derivatives followed by the introduction of an ethyl chain with a hydroxyl group. One common method involves the bromination of 4-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-1-bromonaphthalene is then reacted with ethylene oxide under acidic conditions to introduce the hydroxyl group, forming this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming 1-(4-bromonaphthalen-1-yl)ethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 1-(4-bromonaphthalen-1-yl)ethanol derivatives.
Oxidation: Formation of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone.
Reduction: Formation of 1-(4-bromonaphthalen-1-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-chloronaphthalen-1-yl)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
1-(4-Bromonaphthalen-1-yl)ethanol: Lacks the second bromine atom.
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol is unique due to the presence of two bromine atoms and a hydroxyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with various molecular targets.
Eigenschaften
CAS-Nummer |
5467-60-7 |
|---|---|
Molekularformel |
C12H10Br2O |
Molekulargewicht |
330.01 g/mol |
IUPAC-Name |
2-bromo-1-(4-bromonaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H10Br2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6,12,15H,7H2 |
InChI-Schlüssel |
AWFRBCYGBWRNSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
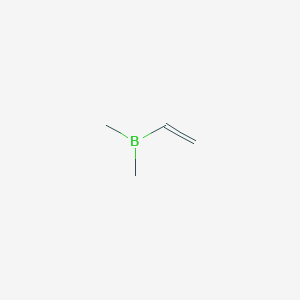
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
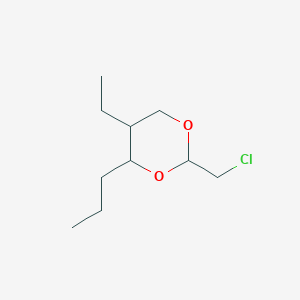
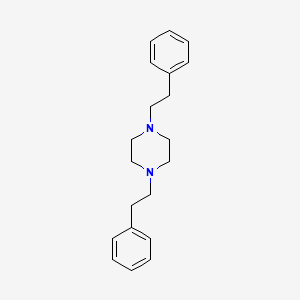
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
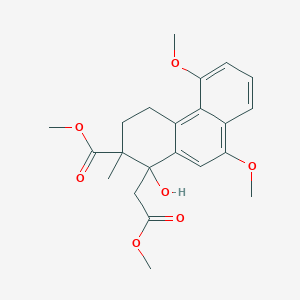
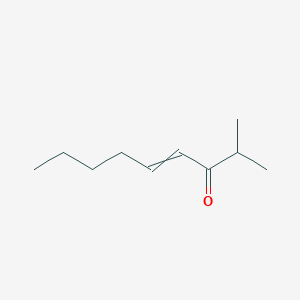
![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
